2-(4-Chlorophenyl)-2-phenyl-1,3-dithiolane
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Overview
Description
2-(4-Chlorophenyl)-2-phenyl-1,3-dithiolane is an organic compound that belongs to the class of dithiolanes. These compounds are characterized by a five-membered ring containing two sulfur atoms. The presence of the 4-chlorophenyl and phenyl groups attached to the dithiolane ring imparts unique chemical and physical properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-2-phenyl-1,3-dithiolane typically involves the reaction of 4-chlorobenzaldehyde with thiourea in the presence of a base, followed by cyclization with phenylmagnesium bromide. The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to achieve the required product specifications .
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-2-phenyl-1,3-dithiolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and chlorophenyl groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted derivatives of the original compound .
Scientific Research Applications
2-(4-Chlorophenyl)-2-phenyl-1,3-dithiolane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-2-phenyl-1,3-dithiolane involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Bromophenyl)-2-phenyl-1,3-dithiolane
- 2-(4-Methylphenyl)-2-phenyl-1,3-dithiolane
- 2-(4-Fluorophenyl)-2-phenyl-1,3-dithiolane
Uniqueness
2-(4-Chlorophenyl)-2-phenyl-1,3-dithiolane is unique due to the presence of the 4-chlorophenyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The chlorine atom can participate in various substitution reactions, making the compound versatile in synthetic applications .
Properties
IUPAC Name |
2-(4-chlorophenyl)-2-phenyl-1,3-dithiolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClS2/c16-14-8-6-13(7-9-14)15(17-10-11-18-15)12-4-2-1-3-5-12/h1-9H,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZBJCSGYSATLSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(S1)(C2=CC=CC=C2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClS2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90503237 |
Source
|
Record name | 2-(4-Chlorophenyl)-2-phenyl-1,3-dithiolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90503237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.8 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6008-75-9 |
Source
|
Record name | 2-(4-Chlorophenyl)-2-phenyl-1,3-dithiolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90503237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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